molecular formula C14H21NO2 B14236047 3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester CAS No. 361480-08-2

3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester

Cat. No.: B14236047
CAS No.: 361480-08-2
M. Wt: 235.32 g/mol
InChI Key: BVHGRIGHXYQOLH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with ethyl, dimethyl, and dimethylethyl ester groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester typically involves the esterification of the corresponding pyridinecarboxylic acid. One common method involves the reaction of 3-Pyridinecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyridinecarboxylic acid derivatives, alcohols, and substituted esters.

Scientific Research Applications

3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridinecarboxylic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, 4-ethyl-2,6-dimethyl-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern on the pyridine ring. The presence of ethyl, dimethyl, and dimethylethyl ester groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

361480-08-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 4-ethyl-2,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C14H21NO2/c1-7-11-8-9(2)15-10(3)12(11)13(16)17-14(4,5)6/h8H,7H2,1-6H3

InChI Key

BVHGRIGHXYQOLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1)C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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